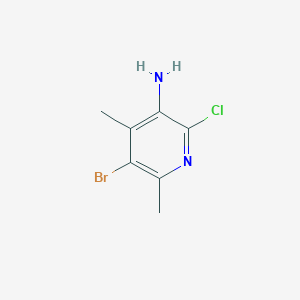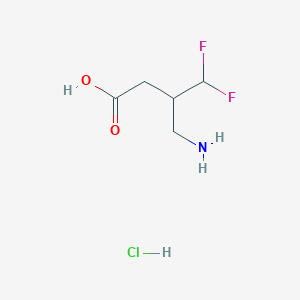![molecular formula C11H13Cl2N3 B1382727 [2,3'-Bipiridin]-3-ilmetanamina dihidrocloruro CAS No. 2034157-03-2](/img/structure/B1382727.png)
[2,3'-Bipiridin]-3-ilmetanamina dihidrocloruro
Descripción general
Descripción
[2,3’-Bipyridin]-3-ylmethanamine dihydrochloride: is a chemical compound that belongs to the class of bipyridine derivatives. These compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. The dihydrochloride form indicates that the compound is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science .
Biology and Medicine: It may also serve as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, bipyridine derivatives are used in the production of dyes, polymers, and electronic materials. Their coordination properties make them suitable for use in sensors and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to form carbon-carbon bonds between an organoboron compound and a halogenated pyridine derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like dioxane or water, conducted at elevated temperatures around 90°C .
Industrial Production Methods: Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride, often employs metal-catalyzed cross-coupling reactions. These methods are scalable and can produce high yields of the desired product. The use of homogeneous and heterogeneous catalysts, such as nickel or palladium complexes, is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bipyridine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce amine derivatives.
Mecanismo De Acción
The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function through metal ion binding .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Known for its strong metal-binding properties and used in similar applications.
4,4’-Bipyridine: Used in coordination chemistry and materials science.
3,3’-Bipyridine: Less common but still valuable in specific coordination chemistry applications.
Uniqueness: [2,3’-Bipyridin]-3-ylmethanamine dihydrochloride is unique due to its specific substitution pattern on the bipyridine ring, which can influence its binding properties and reactivity. This makes it particularly useful in applications where precise control over coordination chemistry is required .
Propiedades
IUPAC Name |
(2-pyridin-3-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.2ClH/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10;;/h1-6,8H,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYZRUCGYGDJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)



![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)


![1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1382664.png)

![[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride](/img/structure/B1382667.png)
